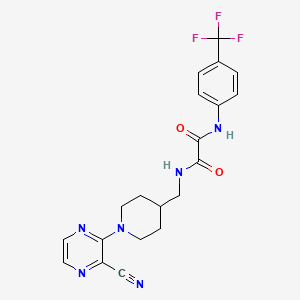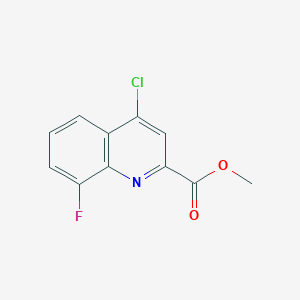
Methyl-4-Chlor-8-Fluorchinolin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-8-fluoroquinoline-2-carboxylate: is a chemical compound with the molecular formula C11H7ClFNO2 and a molecular weight of 239.63 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-chloro-8-fluoroquinoline-2-carboxylate serves as a building block for synthesizing more complex molecules . Biology: It is used in the study of enzyme inhibition and other biological processes . Medicine: The compound is explored for its potential antibacterial, antineoplastic, and antiviral activities . Industry: It finds applications in the production of liquid crystals and cyanine dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate aniline derivatives with acrolein, crotonic aldehyde, or methylvinylketone.
Nucleophilic Substitution: Another method includes nucleophilic substitution reactions where halogen atoms or diaza groups are displaced.
Industrial Production Methods: Industrial production often involves large-scale cyclization and nucleophilic substitution reactions, optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-chloro-8-fluoroquinoline-2-carboxylate can undergo oxidation reactions under specific conditions.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is known to undergo nucleophilic substitution reactions, particularly involving the displacement of halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .
Wirkmechanismus
The mechanism of action involves the interaction of methyl 4-chloro-8-fluoroquinoline-2-carboxylate with specific molecular targets, such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-chloroquinoline-2-carboxylate
- Methyl 8-fluoroquinoline-2-carboxylate
- Methyl 4-chloro-8-methylquinoline-2-carboxylate
Uniqueness: Methyl 4-chloro-8-fluoroquinoline-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical reactivity compared to other quinoline derivatives .
Eigenschaften
IUPAC Name |
methyl 4-chloro-8-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)9-5-7(12)6-3-2-4-8(13)10(6)14-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOPIADCDCRFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

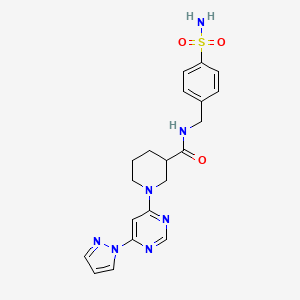
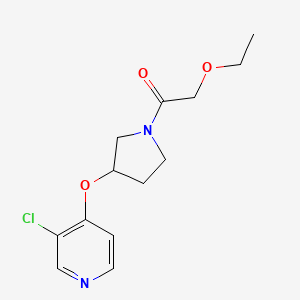
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430443.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)
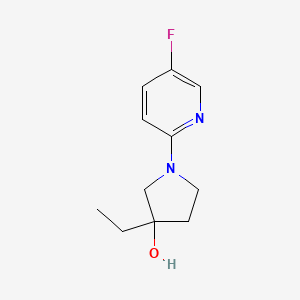
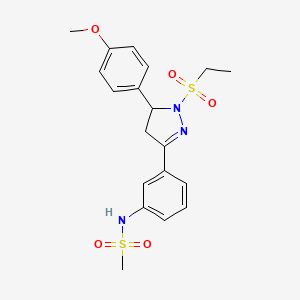
![4-amino-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2430448.png)
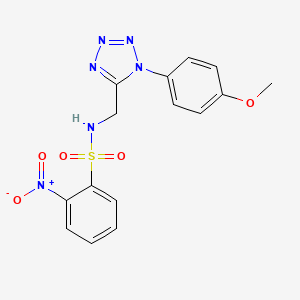
![4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2430451.png)
![Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2430452.png)
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2430453.png)
![N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2430454.png)
